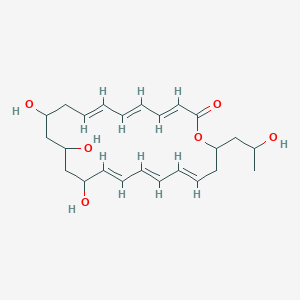

wortmannilactone A

Description

Wortmannilactone A is a macrolide natural product first isolated from the marine-derived fungus Talaromyces wortmannii. Its structure features a 14-membered macrolactone ring with multiple stereocenters, including hydroxyl and methyl substituents that contribute to its biological activity . The compound has demonstrated potent cytotoxicity against various human cancer cell lines, including MDA-MB-231 (breast adenocarcinoma), HCT-116 (colon carcinoma), and A549 (lung carcinoma), with IC50 values in the micromolar range . The biosynthesis of wortmannilactone A involves polyketide synthase (PKS) pathways, with key enzymatic steps controlling stereochemistry at critical positions such as C-6, which influences its biological efficacy .

Properties

Molecular Formula |

C24H34O6 |

|---|---|

Molecular Weight |

418.5 g/mol |

IUPAC Name |

(3E,5E,7E,15E,17E,19E)-10,12,14-trihydroxy-22-(2-hydroxypropyl)-1-oxacyclodocosa-3,5,7,15,17,19-hexaen-2-one |

InChI |

InChI=1S/C24H34O6/c1-19(25)16-23-14-10-6-2-4-8-12-20(26)17-22(28)18-21(27)13-9-5-3-7-11-15-24(29)30-23/h2-12,15,19-23,25-28H,13-14,16-18H2,1H3/b4-2+,7-3+,9-5+,10-6+,12-8+,15-11+ |

InChI Key |

FYXXVPQBBFJUET-BQRLCHNUSA-N |

Isomeric SMILES |

CC(CC1C/C=C/C=C/C=C/C(CC(CC(C/C=C/C=C/C=C/C(=O)O1)O)O)O)O |

Canonical SMILES |

CC(CC1CC=CC=CC=CC(CC(CC(CC=CC=CC=CC(=O)O1)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Wortmannilactone A can be synthesized through the cultivation of Penicillium variabile in a potato-based medium with the histone deacetylase inhibitor suberoylanilide hydroxamic acid (SAHA). The compound is isolated from the culture medium using chromatographic techniques, and its structure is confirmed through NMR and MS analyses .

Industrial Production Methods

Currently, there are no large-scale industrial production methods for wortmannilactone A. The compound is primarily obtained through laboratory-scale fermentation processes involving specific culture conditions and the use of epigenetic modification agents to enhance its production .

Chemical Reactions Analysis

Types of Reactions

Wortmannilactone A undergoes various chemical reactions, including reduction and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions

Common reagents used in the reactions of wortmannilactone A include reducing agents such as sodium borohydride and catalytic hydrogenation conditions. These reagents facilitate the reduction of specific functional groups within the molecule .

Major Products Formed

The major products formed from the reactions of wortmannilactone A include its analogs, such as wortmannilactone M, which is a reduction product of wortmannilactone A at the C-3 carbonyl group .

Scientific Research Applications

Wortmannilactone A has a wide range of scientific research applications:

Mechanism of Action

Wortmannilactone A exerts its effects by selectively inhibiting NADH-fumarate reductase and NADH-rhodoquinone reductase enzymes. These enzymes are crucial for the electron transport chain in helminths, and their inhibition disrupts the energy metabolism of these parasites, leading to their death . The compound’s structure-activity relationship analysis indicates that the relative configuration of specific functional groups is vital for its inhibitory activity .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues within the Wortmannilactone Family

Wortmannilactone A belongs to a family of structurally related macrolides, including wortmannilactones B–L , which differ in substituents and stereochemistry. Key distinctions include:

- Wortmannilactone C: Synthesized via a convergent strategy using tert-butyl 3-hydroxypropionate and ethyl (R)-3-hydroxybutyrate as starting materials. Its stereocenters at C9, C11, and C21 are controlled by selective allyl titanium chemistry, while C19 is determined by Noyori reduction .

- Wortmannilactone F : A cathepsin B inhibitor optimized through fermentation of Talaromyces sp. F01Z0195, achieving a 341-fold increase in yield under solid-state fermentation conditions .

- Wortmannilactone E: An isocoumarin derivative isolated from Ascomycota sp. CYSK-4, exhibiting anti-inflammatory activity (IC50 = 15.8 µM against NO production in RAW 264.7 cells) .

Comparison with Non-Wortmannilactone Macrolides

Marinomycin A

Marinomycin A, a 44-membered macrolide, shares structural complexity with wortmannilactone A but exhibits broader-spectrum antibacterial activity.

Lactimidomycin

A eukaryotic translation elongation inhibitor, lactimidomycin features a 16-membered macrolactone with an α,β-unsaturated ketone. Unlike wortmannilactone A, it targets eukaryotic ribosomes, showing nanomolar cytotoxicity .

Table 2: Bioactivity and Production Methods of Selected Macrolides

Functional Analogues with Anti-Inflammatory Activity

Compounds like dichlorodiaportintone (IC50 = 41.5 µM) and ascomycotin A from Ascomycota sp. show overlapping anti-inflammatory effects with wortmannilactone E but lack macrolide backbones . These isocoumarins highlight the structural diversity required for NO inhibition compared to macrolides.

Key Research Findings and Challenges

- Stereochemical Complexity : The β-methyl configuration at C6 in wortmannilactone A is critical for anticancer activity, contrasting with α-methyl in prugosene B1 .

- Production Limitations : Wortmannilactone A’s low natural yield (e.g., 3.90 mg/g under optimized conditions for analogue F ) necessitates synthetic or epigenetic activation approaches (e.g., SAHA-induced derivatives I–L ).

- Therapeutic Potential: While wortmannilactone A excels in cytotoxicity, its isocoumarin analogues (e.g., E) offer anti-inflammatory applications, suggesting structural tailoring for specific diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.